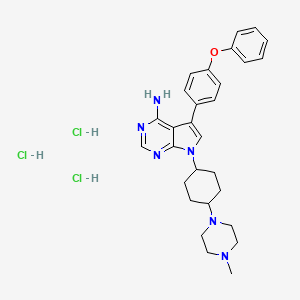

A 419259 trihydrochloride

描述

属性

IUPAC Name |

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRMEQIQFCUAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of A-419259 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride, a second-generation pyrrolo-pyrimidine derivative, has emerged as a potent inhibitor of the Src family of non-receptor tyrosine kinases. This technical guide provides an in-depth exploration of its mechanism of action, detailing its primary molecular targets, downstream signaling consequences, and its effects on cellular processes. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a comprehensive understanding for researchers in oncology, immunology, and drug discovery.

Core Mechanism of Action: Targeting the Src Family Kinases

A-419259 trihydrochloride exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Src family kinases (SFKs).[1][2] This family of proto-oncogenic non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2] The primary targets of A-419259 include several members of the Src family, with high potency against Src, Lck, Lyn, and Hck.[3][4]

By binding to the ATP pocket of these kinases, A-419259 effectively blocks the transfer of a phosphate group from ATP to tyrosine residues on their substrates. This inhibition of kinase activity disrupts the downstream signaling cascades that are often aberrantly activated in various cancers, particularly in Chronic Myelogenous Leukemia (CML).[5]

Kinase Inhibitory Profile

A-419259 is a potent and selective inhibitor of Src family kinases. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The compound demonstrates significant selectivity for SFKs over other tyrosine kinases such as c-Abl and serine/threonine kinases like PKC.[3]

| Target Kinase | IC50 (nM) | Selectivity vs. c-Abl | Selectivity vs. PKC |

| Src | 9[5][6][7][8][9] | ~333-fold | >3667-fold |

| Lck | <3[5][6][7][8][9] | >1000-fold | >11000-fold |

| Lyn | <3[5][6][7][8][9] | >1000-fold | >11000-fold |

| Hck | 11.26[3] | ~266-fold | >2930-fold |

| c-Abl | 3,000[3] | - | |

| PKC | >33,000[3] | - |

Downstream Signaling Consequences

The inhibition of Src family kinases by A-419259 leads to the disruption of key signaling pathways that are critical for the survival and proliferation of cancer cells. One of the most well-documented contexts is in CML, where the Bcr-Abl oncoprotein constitutively activates SFKs.

As depicted in Figure 1, in CML cells, the Bcr-Abl fusion protein leads to the constitutive activation of SFKs. These activated kinases then phosphorylate a host of downstream substrates, leading to increased cell proliferation and survival. A-419259 directly inhibits SFKs, thereby blocking these downstream signals and leading to a reduction in proliferation and the induction of apoptosis.

Cellular Effects of A-419259 Trihydrochloride

The inhibition of SFK-mediated signaling by A-419259 translates into significant anti-cancer effects at the cellular level, particularly in hematological malignancies.

Inhibition of Cell Proliferation

A-419259 has been shown to potently inhibit the proliferation of various cancer cell lines, especially those dependent on Bcr-Abl signaling.

| Cell Line | Cancer Type | IC50 (µM) |

| K-562 | Chronic Myelogenous Leukemia (Ph+) | 0.1 - 0.3[3][5] |

| Meg-01 | Chronic Myelogenous Leukemia (Ph+) | 0.1[5][6][7] |

| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3 (in the absence of IL-3)[6][7] |

Induction of Apoptosis

In addition to inhibiting proliferation, A-419259 is a potent inducer of apoptosis in CML cell lines.[5][6][7] This programmed cell death is a key mechanism through which the compound eliminates cancerous cells. Treatment of K-562 cells with A-419259 leads to a dose-dependent increase in apoptosis.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of A-419259.

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.

Materials:

-

Recombinant human Src, Lck, or Lyn kinase

-

Kinase-specific peptide substrate (e.g., cdc2-derived peptide for Src)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

A-419259 trihydrochloride

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of A-419259 trihydrochloride in the kinase reaction buffer.

-

In a 96-well plate, add the diluted inhibitor to the appropriate wells.

-

Prepare a master mix containing the recombinant kinase and its peptide substrate in the kinase reaction buffer.

-

Add the kinase/substrate master mix to each well containing the inhibitor.

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).

-

Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to measure the effect of A-419259 on the proliferation of K-562 cells.

Materials:

-

K-562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

A-419259 trihydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed K-562 cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of A-419259 trihydrochloride in culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in K-562 cells treated with A-419259 using flow cytometry.

Materials:

-

K-562 cells

-

RPMI-1640 medium with 10% FBS

-

A-419259 trihydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed K-562 cells in a 6-well plate and treat with various concentrations of A-419259 for 24-48 hours.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of kinases. Its mechanism of action involves the direct inhibition of SFK activity, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival. This results in the potent inhibition of cell growth and the induction of apoptosis in sensitive cancer cell lines, particularly those associated with Chronic Myelogenous Leukemia. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of A-419259 and other kinase inhibitors in a research and drug development setting.

References

- 1. promega.com [promega.com]

- 2. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. SRC Kinase Enzyme Activity Assay Kit [discoverx.com]

- 5. promega.com [promega.com]

- 6. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Members of the Src family, including Src, Lck, Lyn, and Hck, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration.[3][4] Dysregulation of SFK activity has been implicated in the pathogenesis of various human malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[5][6] A-419259 exerts its biological effects by blocking the kinase activity of SFKs, thereby interfering with downstream signaling pathways essential for tumor cell growth and survival.[2][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of A-419259, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation

Biochemical Activity of A-419259 Trihydrochloride

The inhibitory activity of A-419259 has been quantified against a panel of kinases, demonstrating high potency for Src family members and selectivity over other kinases such as Abl.

| Kinase Target | IC50 (nM) | Reference |

| Src | 9 | [1][7][8] |

| Lck | <3 | [1][7][9] |

| Lyn | <3 | [1][7][9] |

| Hck | 0.43 - 11.26 | [9][10] |

| Abl | 3000 | [1][9] |

| PKC | >33,000 | [9] |

Cellular Activity of A-419259 Trihydrochloride

A-419259 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on SFK signaling.

| Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| K-562 (CML) | Proliferation Inhibition / Apoptosis Induction | 0.1 - 0.3 | [1][2][9] |

| Meg-01 (CML) | Proliferation Inhibition | 0.1 | [1][2] |

| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 | [1] |

| MV4-11 (AML) | Growth Inhibition | 0.04 | [1] |

| CML CD34+ Progenitor Cells | Proliferation Inhibition / Apoptosis Induction | Dose-dependent | [5] |

Experimental Protocols

ELISA-Based Src Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of A-419259 against Src family kinases.

Materials:

-

96-well ELISA plates

-

Poly(Glu,Tyr) 4:1 substrate

-

Phosphate Buffered Saline (PBS)

-

PBS with 0.1% Tween-20 (PBS-T)

-

A-419259 trihydrochloride dilutions

-

Recombinant Src family kinase (e.g., Src, Lck, Lyn)

-

Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO)[7]

-

5 µM ATP[7]

-

Anti-phosphotyrosine antibody (e.g., P-Tyr-100)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.[7]

-

Wash the plate three times with PBS-T.[7]

-

Prepare serial dilutions of A-419259 in kinase assay buffer.

-

Add the A-419259 dilutions to the wells.

-

Add the appropriate recombinant Src family kinase to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.[7]

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Wash the plate three times with PBS-T.

-

Add a specific anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with PBS-T.

-

Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with PBS-T.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation/Viability Assay (AlamarBlue® or CellTiter-Blue®)

This protocol describes a method to assess the effect of A-419259 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K-562)

-

Complete cell culture medium

-

96-well cell culture plates

-

A-419259 trihydrochloride dilutions

-

AlamarBlue® or CellTiter-Blue® reagent

-

Fluorescence or absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8][11]

-

Prepare serial dilutions of A-419259 in complete cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of A-419259 to the wells. Include vehicle-only controls.

-

Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

Add AlamarBlue® or CellTiter-Blue® reagent to each well, typically 10% of the well volume.[8]

-

Incubate for 1-4 hours at 37°C, protected from light.[7]

-

Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Western Blotting for Src Family Kinase Phosphorylation

This protocol details the detection of changes in the phosphorylation status of Src family kinases and their downstream targets in response to A-419259 treatment.

Materials:

-

Cancer cell line of interest

-

A-419259 trihydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Src family (Tyr416), anti-total Src, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of A-419259 for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.

Mandatory Visualizations

Caption: A-419259 inhibits Src, blocking key downstream signaling pathways.

Caption: A-419259 disrupts Bcr-Abl signaling by inhibiting Src family kinases.

Caption: Workflow for evaluating the efficacy of A-419259 as a kinase inhibitor.

References

- 1. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]

- 2. promega.in [promega.in]

- 3. researchgate.net [researchgate.net]

- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 5. promega.com [promega.com]

- 6. ebiotrade.com [ebiotrade.com]

- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. real-research.com [real-research.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

A-419259 Trihydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of A-419259 trihydrochloride, a potent inhibitor of Src family kinases. The information is compiled from seminal research and presented for a scientific audience to facilitate further investigation and application in drug development.

Discovery and Core Properties

A-419259 trihydrochloride was identified as a second-generation pyrrolo[2,3-d]pyrimidine derivative with potent and selective inhibitory activity against Src family kinases (SFKs).[1] Its discovery was a significant step in understanding the role of these kinases in oncogenesis, particularly in the context of Chronic Myeloid Leukemia (CML).

Chemical Identity:

| Property | Value |

| Chemical Name | 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride |

| Molecular Formula | C₂₉H₃₄N₆O · 3HCl |

| Molecular Weight | 592.01 g/mol |

| CAS Number | 1435934-25-0 |

Mechanism of Action: Inhibition of Src Family Kinases

A-419259 is an ATP-competitive inhibitor that targets the kinase domain of Src family members.[1] In the context of CML, the Bcr-Abl fusion protein is the primary driver of leukemogenesis. Bcr-Abl constitutively activates several downstream signaling pathways that promote cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[2][3][4][5][6]

Src family kinases, particularly Hck, Lyn, and Fyn, act as crucial collaborators with Bcr-Abl in signal transduction.[2][7][8] They are activated by Bcr-Abl and, in turn, contribute to the activation of key downstream effectors like STAT5 and Erk.[1][9] A-419259 exerts its anti-leukemic effects by inhibiting these Src family kinases, thereby disrupting the Bcr-Abl signaling network and inducing apoptosis and cell cycle arrest in cancer cells.[1]

Below is a diagram illustrating the signaling pathway affected by A-419259.

Chemical Synthesis

While it is established that A-419259 trihydrochloride is a synthetic compound, a detailed, step-by-step experimental protocol for its synthesis is not publicly available in the referenced scientific literature. The general synthesis of the pyrrolo[2,3-d]pyrimidine core often involves multi-step reactions, including Buchwald-Hartwig C-N cross-coupling reactions.

Quantitative Biological Data

The inhibitory activity of A-419259 has been quantified against various kinases and its effects on cancer cell lines have been determined.

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

| Target Kinase | IC₅₀ (nM) |

| Hck | 0.43 |

| Src | 9 |

| Lck | 3 |

| Lyn | 3 |

Table 2: Cellular Activity of A-419259

| Cell Line | Cancer Type | Effect | IC₅₀ (µM) |

| K-562 | Chronic Myeloid Leukemia (Ph+) | Inhibition of Proliferation | 0.1 - 0.3 |

| K-562 | Chronic Myeloid Leukemia (Ph+) | Induction of Apoptosis | Potent at ≥ 0.1 |

| Meg-01 | Chronic Myeloid Leukemia (Ph+) | Inhibition of Proliferation | ~ 0.1 |

| DAGM/Bcr-Abl | Murine Myeloid Leukemia | Inhibition of Proliferation (IL-3 independent) | 0.1 - 0.3 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol describes the measurement of kinase activity and inhibition using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

His(6)-tagged purified kinases (e.g., Lck, Lyn, Src)

-

Poly(Glu,Tyr) 4:1 substrate

-

Phosphate Buffered Saline (PBS)

-

PBS with 0.1% Tween-20 (PBS-T)

-

Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 µM ATP)

-

A-419259 dilutions

-

Anti-phosphotyrosine-HRP antibody conjugate

-

K-Blue TMB substrate

-

96-well ELISA plates

Procedure:

-

Coat flat-bottom 96-well ELISA plates with 200 µg/mL solution of Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.

-

Wash the plates with PBS-T.

-

Add diluted A-419259 to the wells.

-

Add the appropriate enzyme in kinase assay buffer to the wells.

-

Incubate at room temperature for 20 minutes.

-

Wash the plates three times with PBS-T.

-

Add anti-phosphotyrosine-HRP antibody conjugate and incubate.

-

Wash the plates and add K-Blue TMB substrate for color development.

-

Read the absorbance at the appropriate wavelength.

Cellular Proliferation Assay (Calcein-AM)

This protocol outlines the measurement of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., K-562, Meg-01)

-

Complete cell culture medium

-

A-419259 stock solution in DMSO

-

96-well plates

-

Calcein-AM

-

Fluorescent plate reader

Procedure:

-

Plate 10⁴ cells per well in 96-well plates.

-

Add various concentrations of A-419259 or vehicle control to the wells.

-

Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, centrifuge the plate at 1500 x g for 10 minutes.

-

Wash the cells with PBS.

-

Add calcein-AM to a final concentration of 1 µM to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence at 485 nm excitation and 530 nm emission.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptotic cells using flow cytometry.

Materials:

-

Cancer cell lines

-

A-419259

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of A-419259 for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases with significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly those driven by the Bcr-Abl oncoprotein. Its well-characterized mechanism of action and biological effects make it a valuable tool for research into Src kinase signaling and a promising scaffold for the development of novel anti-cancer therapeutics. Further investigation into its chemical synthesis and in vivo efficacy is warranted.

References

- 1. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of a Src Family Kinase in Chronic Myelogenous Leukemia Cells Induces Resistance to Imatinib in a Kinase-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src family kinases and the MEK/ERK pathway in the regulation of myeloid differentiation and myeloid leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of A-419259 Trihydrochloride in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in hematological malignancies such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the biological activity of A-419259, summarizing key quantitative data, outlining its mechanism of action through signaling pathways, and detailing the experimental protocols used to elucidate its effects.

Quantitative Data Presentation

The biological activity of A-419259 has been quantified through various in vitro assays, demonstrating its potency against specific molecular targets and its efficacy in inhibiting cancer cell growth.

Table 1: In Vitro Inhibitory Activity of A-419259 against Src Family Kinases

| Kinase | IC50 (nM) |

| Hck | 0.43[2] |

| Lck | <3[1][4][5][6][7] |

| Lyn | <3[1][4][5][6][7] |

| Src | 9[1][4][5][6][7] |

Table 2: In Vitro Anti-proliferative and Biological Activity of A-419259 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Biological Effect |

| K-562 | Chronic Myeloid Leukemia (CML) | 0.1 - 0.3[1][7] | Inhibition of proliferation, induction of apoptosis[1][4] |

| Meg-01 | Chronic Myeloid Leukemia (CML) | ~0.1[1][7] | Inhibition of proliferation[4][6] |

| DAGM/Bcr-Abl | Bcr-Abl transformed cells | 0.1 - 0.3[1][4][6] | Inhibition of proliferation[1][4][6] |

| CML CD34+ | Chronic Myeloid Leukemia (CML) primary cells | Not specified | Suppression of proliferation, induction of apoptosis[2][3] |

| AML Stem Cells | Acute Myeloid Leukemia (AML) | Not specified | Inhibition of proliferation in vitro and in vivo[2] |

Mechanism of Action and Signaling Pathways

A-419259 exerts its anti-cancer effects primarily through the inhibition of Src family kinases, which are crucial downstream effectors in the signaling pathways of oncogenic drivers like Bcr-Abl in CML.[3] By inhibiting SFKs, A-419259 effectively blocks key signaling cascades that promote cell proliferation and survival.

In CML, the constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways, including those mediated by SFKs such as Hck, Lyn, and Src.[3] These kinases, in turn, phosphorylate and activate further downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5) and the Extracellular signal-regulated kinase (Erk).[3] The activation of these pathways is critical for the proliferation and survival of CML cells.[3] A-419259, as a potent SFK inhibitor, disrupts this signaling cascade, leading to the inhibition of STAT5 and Erk activation, which results in cell cycle arrest and apoptosis.[3]

Experimental Protocols

While the full-text publications detailing the specific experimental protocols for A-419259 were not accessible, the following are generalized methodologies for the key assays cited in the literature.

Kinase Inhibition Assay

The in vitro inhibitory activity of A-419259 against Src family kinases is typically determined using a kinase assay. A general procedure involves:

-

Reagents and Materials: Recombinant human Src family kinases, a suitable peptide substrate, ATP, and A-419259 at various concentrations.

-

Procedure:

-

The kinase, substrate, and varying concentrations of A-419259 are incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based assay.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of A-419259 on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or WST-1 assay.

-

Cell Culture: Cancer cell lines (e.g., K-562, Meg-01) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of A-419259 trihydrochloride.

-

After a specified incubation period (e.g., 72 hours), a reagent like MTT is added to each well.

-

The formazan product, which is proportional to the number of viable cells, is solubilized and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay

The induction of apoptosis by A-419259 can be detected and quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Cell Treatment: Cancer cells are treated with A-419259 at concentrations known to inhibit proliferation.

-

Staining: After treatment, cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

To confirm the inhibition of signaling pathways, Western blotting is employed to measure the phosphorylation status of key proteins.

-

Cell Lysis: Cells treated with A-419259 are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Src, phospho-STAT5, phospho-Erk) and total protein as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Summary

A-419259 trihydrochloride is a potent inhibitor of Src family kinases with significant anti-cancer activity, particularly in CML and AML. Its mechanism of action involves the disruption of the Bcr-Abl signaling pathway, leading to the inhibition of downstream effectors like STAT5 and Erk, which ultimately results in decreased cell proliferation and the induction of apoptosis. The quantitative data and pathway analysis presented in this guide underscore the potential of A-419259 as a therapeutic agent in the treatment of specific cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative effects of suramin on human cancer cells in vitro and in vivo. | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. α-Tocopherol attenuates the cytotoxic effect of δ-tocotrienol in human colorectal adenocarcinoma cells | CiNii Research [cir.nii.ac.jp]

A Technical Guide to the Pro-Apoptotic Effects of A 419259 Trihydrochloride via Src Family Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of A 419259 trihydrochloride, a potent pyrrolo-pyrimidine inhibitor of Src Family Kinases (SFKs). It details the compound's mechanism of action, focusing on its ability to induce apoptosis by disrupting key oncogenic signaling pathways. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Src Family Kinases

This compound is a second-generation, broad-spectrum inhibitor designed for high selectivity and potency against Src Family Kinases (SFKs).[1] It demonstrates significant inhibitory activity against multiple members of this family, including Hck, Src, Lck, and Lyn.[2][3] In malignancies driven by aberrant kinase activity, such as Chronic Myelogenous Leukemia (CML), SFKs are critical intermediaries that transduce signals from the constitutively active Bcr-Abl fusion protein.[1][4]

By inhibiting SFKs, A 419259 effectively blocks downstream pro-survival and proliferative signaling cascades.[4] Notably, it has been shown to impede the activation of key effector pathways, including the Stat5 and Erk signaling pathways, which are essential for the oncogenic activity of Bcr-Abl.[4][5] The global inhibition of these pathways culminates in cell cycle arrest and the induction of apoptosis in cancer cells.[1][4][5]

The Bcr-Abl-SFK Signaling Axis and Apoptosis Induction

In CML, the Bcr-Abl oncoprotein promotes cell survival in part by activating SFKs, which in turn suppress the intrinsic (or mitochondrial) pathway of apoptosis. One proposed mechanism involves the SFK-dependent activation of the Ras-Raf-Mek-Erk pathway. Activated Erk can phosphorylate and trigger the proteasomal degradation of the pro-apoptotic BH3-only protein, Bik.[6] The degradation of Bik prevents it from neutralizing anti-apoptotic Bcl-2 family members, thereby inhibiting apoptosis.

A 419259 intervenes by inhibiting SFKs at the top of this cascade. This action prevents the downstream activation of Erk, leading to the stabilization of Bik. Stabilized Bik can then promote the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.

Quantitative Data Presentation

The inhibitory effects of A 419259 have been quantified across various kinases and cell lines. The following tables summarize this data for comparative analysis.

Table 1: Kinase Inhibitory Activity of A 419259

| Target Kinase | IC₅₀ Value (nM) | Source(s) |

| Hck | 0.43 | |

| Lck | < 3 | [2][3][7] |

| Lyn | < 3 | [2][3][7] |

| Src | 9 | [2][3][7] |

| c-Abl | 3,000 | [8] |

| PKC | > 33,000 | [8] |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Proliferation and Activity Inhibition by A 419259

| Cell Line / Target | Effect | IC₅₀ Value (µM) | Source(s) |

| K-562 (CML) | Proliferation Inhibition | 0.1 - 0.3 | [1][8] |

| Meg-01 (CML) | Proliferation Inhibition | ~ 0.1 | [1][2] |

| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 | [1][2] |

| CML Cell Lines | Overall SFK Activity | 0.1 - 0.3 | [1] |

| K-562 (CML) | Apoptosis Induction | Effective at 0.3 - 1.0 | [4] |

| Primary CML CD34⁺ cells | Proliferation Inhibition & Apoptosis | Dose-dependent | [4][5] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of A 419259.

Protocol: Cell Viability Assessment (CellTiter-Blue® Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells (e.g., K-562) in a 96-well plate at a density of 1 x 10⁵ cells/ml in appropriate culture medium.

-

Compound Treatment: Add this compound at various concentrations (e.g., 0.01 µM to 10 µM) to triplicate wells. Include a vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay Reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

-

Cell Culture and Treatment: Culture cells (e.g., K-562) and treat with A 419259 (e.g., 0.3 µM and 1.0 µM) and a vehicle control for a set time (e.g., 72 hours).[4]

-

Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) stock solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins like Stat5 and Erk.[4]

-

Cell Lysis: Treat cells with A 419259, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Stat5 or anti-phospho-Erk) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Stat5, total Erk, or a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is a powerful pro-apoptotic agent that acts through the targeted inhibition of Src Family Kinases. Its mechanism is particularly relevant in cancers like CML that are dependent on kinase-driven survival signals. By disrupting the Bcr-Abl-SFK-Erk/Stat5 signaling axis, A 419259 prevents the suppression of the intrinsic apoptotic machinery, leading to cancer cell death. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers investigating SFK inhibition as a therapeutic strategy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Src tyrosine kinase inhibits apoptosis through the Erk1/2- dependent degradation of the death accelerator Bik - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

The Impact of A-419259 Trihydrochloride on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs). This document provides a comprehensive technical guide on the signaling pathways modulated by A-419259, with a primary focus on its role in Chronic Myelogenous Leukemia (CML). We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects. Visual representations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological impact.

Introduction

A-419259 trihydrochloride has emerged as a significant tool in cancer research, particularly for its potent inhibitory action against Src family kinases (SFKs).[1][2] These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell proliferation, survival, differentiation, and migration. In hematological malignancies like Chronic Myelogenous Leukemia (CML), the constitutively active Bcr-Abl fusion protein drives oncogenesis, in part through the activation of SFKs.[2][3] A-419259's ability to selectively target these kinases makes it a valuable compound for both basic research and as a potential therapeutic agent.

Mechanism of Action

A-419259 is an ATP-competitive inhibitor that targets the kinase domain of SFKs.[4] By binding to the ATP-binding pocket, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling. Its high affinity and selectivity for SFKs, including Src, Lck, Lyn, and Hck, underpin its biological activity.[2][3]

Signaling Pathways Affected by A-419259

The primary signaling cascade disrupted by A-419259 is the Bcr-Abl pathway in CML. Bcr-Abl relies on SFKs to mediate its oncogenic signals. Inhibition of SFKs by A-419259 leads to the downregulation of key downstream effectors, including STAT5 and Erk.[3]

-

Bcr-Abl/SFK/STAT5 Axis: Hck, a member of the Src family, has been shown to couple Bcr-Abl to the activation of STAT5, a transcription factor crucial for myeloid leukemia cell survival. A-419259 effectively blocks this activation, leading to growth arrest and apoptosis.[3]

-

Bcr-Abl/SFK/Erk Pathway: The Ras-Raf-MEK-Erk (MAPK) pathway is another critical downstream target. A-419259-mediated inhibition of SFKs results in a dose-dependent reduction in Erk phosphorylation, thereby impeding proliferation.

-

mTORC-1/S6K and FAK Signaling: Research has also linked the activity of SFKs Hck and Fgr to the mTORC-1/p70 S6 ribosomal protein kinase (S6K) and focal adhesion kinase (FAK) signaling pathways.[4] These pathways are involved in cell growth, proliferation, and adhesion.

Below is a diagram illustrating the primary signaling pathways affected by A-419259.

Caption: A-419259 inhibits SFKs, blocking Bcr-Abl signaling.

Quantitative Data

The potency of A-419259 has been quantified against various kinases and cell lines, primarily through the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%).

| Target | IC50 Value |

| Src | 9 nM |

| Lck | <3 nM |

| Lyn | <3 nM |

| Hck | 0.43 nM - 11.26 nM |

| c-Abl | 3,000 nM |

| PKC | >33 µM |

Table 1: Kinase Inhibition by A-419259 [2][3]

| Cell Line | Cell Type | IC50 Value |

| K-562 | CML, Philadelphia chromosome + | 0.1 - 0.3 µM |

| Meg-01 | CML, Philadelphia chromosome + | ~0.1 µM |

| DAGM/Bcr-Abl | Murine myeloid, Bcr-Abl transformed | 0.1 - 0.3 µM (in absence of IL-3) |

| TF-1 | Erythroleukemia, Philadelphia chromosome - | No inhibition |

| HEL | Erythroleukemia, Philadelphia chromosome - | No inhibition |

Table 2: Cellular Proliferation Inhibition by A-419259 [3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol is used to determine the IC50 of A-419259 against purified kinases.

Materials:

-

96-well ELISA plates

-

Poly(Glu,Tyr) 4:1 substrate

-

Phosphate-buffered saline (PBS)

-

PBS with 0.1% Tween-20 (PBS-T)

-

Purified kinases (e.g., Src, Lck, Lyn)

-

Kinase assay buffer (250 mM Mopso, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO, 5 µM ATP)

-

A-419259 trihydrochloride dilutions

-

Anti-phosphotyrosine-HRP antibody

-

K-Blue TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Coat 96-well ELISA plates with 200 µg/mL Poly(Glu,Tyr) substrate in PBS for 1 hour at 37°C.

-

Wash plates three times with PBS-T.

-

Add serial dilutions of A-419259 to the wells.

-

Add the appropriate purified kinase in kinase assay buffer to each well.

-

Incubate at room temperature for 20 minutes.

-

Wash plates three times with PBS-T.

-

Add anti-phosphotyrosine-HRP antibody and incubate as recommended by the manufacturer.

-

Wash plates three times with PBS-T.

-

Add K-Blue TMB substrate and incubate until color develops.

-

Add stop solution.

-

Read absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate IC50 values by plotting inhibitor concentration versus percentage of kinase activity.

Caption: Workflow for an ELISA-based in vitro kinase assay.

Cell Proliferation Assay (Calcein-AM)

This assay measures the number of viable cells in a population.

Materials:

-

96-well cell culture plates

-

CML cell lines (e.g., K-562)

-

Appropriate cell culture medium

-

A-419259 trihydrochloride

-

Calcein-AM

-

Fluorescent plate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate.

-

Add various concentrations of A-419259 or vehicle control to the wells.

-

Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, centrifuge the plate to pellet the cells.

-

Wash the cells with PBS.

-

Add Calcein-AM to a final concentration of 1 µM to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read fluorescence at 485 nm excitation and 530 nm emission.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Apoptosis Assay (Caspase-3/-7 Activity)

This assay quantifies apoptosis by measuring the activity of executioner caspases.

Materials:

-

96-well cell culture plates

-

CML cell lines (e.g., K-562)

-

Appropriate cell culture medium

-

A-419259 trihydrochloride

-

Apo-ONE® Homogeneous Caspase-3/-7 Assay kit (or equivalent)

-

Luminescent plate reader

Procedure:

-

Seed cells and treat with A-419259 as described in the cell proliferation assay.

-

At the desired time point, add the Caspase-3/-7 reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for the recommended time.

-

Measure luminescence using a plate reader.

-

Calculate the fold increase in caspase activity relative to the vehicle control.

Conclusion

A-419259 trihydrochloride is a powerful research tool for dissecting the role of Src family kinases in cellular signaling, particularly in the context of Bcr-Abl-driven malignancies. Its potent and selective inhibitory activity against SFKs leads to the suppression of key pro-survival and proliferative pathways, including the STAT5 and Erk pathways, ultimately inducing apoptosis in sensitive cancer cells. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and to explore its potential in the development of novel cancer therapeutics.

References

A-419259 Trihydrochloride: A Technical Guide for Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] This family of kinases, which includes Src, Lck, Lyn, and Hck, plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of several human malignancies, particularly in hematological cancers like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] A-419259 has emerged as a valuable tool for investigating the roles of SFKs in these diseases and as a potential therapeutic agent. This technical guide provides a comprehensive overview of A-419259 trihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.

Core Concepts: Mechanism of Action

A-419259 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of SFKs, thereby preventing the phosphorylation of their downstream substrates.[4] This blockade of signal transduction ultimately leads to the inhibition of cellular processes that are dependent on SFK activity. Notably, A-419259 demonstrates high selectivity for Src family kinases over other tyrosine kinases like c-Abl and PKC.[5]

The inhibitor has been shown to effectively block the proliferation of cancer cells and induce apoptosis, particularly in Philadelphia chromosome-positive (Ph+) CML cell lines such as K-562 and Meg-01.[1][5] It also demonstrates efficacy in inhibiting the proliferation of AML stem cells both in laboratory settings and in animal models.[6]

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations (IC50) of A-419259 trihydrochloride against various kinases and cell lines, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of A-419259 against Src Family Kinases

| Kinase | IC50 (nM) |

| Hck | 0.43[6] |

| Lck | <3[7] |

| Lyn | <3[7] |

| Src | 9[7] |

Table 2: Inhibitory Activity of A-419259 against Other Kinases

| Kinase | IC50 (nM) |

| c-Abl | 3000[5] |

| PKC | >33,000[5] |

Table 3: Cellular Activity of A-419259 in Leukemia Cell Lines

| Cell Line | Disease | IC50 (µM) |

| K-562 | CML | 0.1 - 0.3[1] |

| Meg-01 | CML | 0.1[1] |

| DAGM/Bcr-Abl | CML | 0.1 - 0.3[1] |

Signaling Pathways

A-419259 exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades affected by this inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of A-419259 against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., Hck, Src)

-

Kinase-specific peptide substrate

-

A-419259 trihydrochloride

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Plate reader for detecting phosphorylation (e.g., luminescence-based ADP detection)

Procedure:

-

Prepare a serial dilution of A-419259 in DMSO, and then dilute further in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and the diluted A-419259 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method, such as an ADP-Glo™ Kinase Assay.

-

Calculate the percentage of kinase inhibition for each A-419259 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Blue® Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Leukemia cell lines (e.g., K-562, CD34+ CML primary cells)

-

Complete cell culture medium

-

A-419259 trihydrochloride

-

96-well clear-bottom black plates

-

CellTiter-Blue® Cell Viability Assay reagent

-

Plate reader capable of measuring fluorescence (560nm excitation/590nm emission)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.[3]

-

Prepare serial dilutions of A-419259 and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[3]

-

Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 1-4 hours.

-

Measure the fluorescence at 560nm excitation and 590nm emission using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Leukemia cell lines

-

Complete cell culture medium

-

A-419259 trihydrochloride

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate at a density of 1 x 10^5 cells/mL.[3]

-

Treat the cells with various concentrations of A-419259 or a vehicle control.

-

Incubate the plate for a specified duration (e.g., 16 hours).[3]

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a luminometer.

-

Express the results as the fold increase in caspase activity compared to the vehicle-treated control.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Selectivity Profile of A-419259 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs).[1][2] This technical guide provides a comprehensive overview of its selectivity profile, mechanism of action, and the experimental protocols used for its characterization. A-419259 has demonstrated significant activity in blocking proliferation and inducing apoptosis in various cancer cell lines, particularly in chronic myeloid leukemia (CML).[2][3] Its high affinity for specific SFKs makes it a valuable tool for research into signaling pathways and a potential candidate for therapeutic development.[4]

Selectivity Profile of A-419259 Trihydrochloride

A-419259 exhibits high selectivity for Src family kinases, with significantly lower activity against other kinases such as c-Abl and PKC.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory concentrations (IC50) for key kinases are summarized below.

Table 1: Inhibitory Activity against Src Family Kinases

| Kinase | IC50 (nM) |

| Hck | 0.43[5] |

| Lck | <3[2][4] |

| Lyn | <3[2][4] |

| Src | 9[1][2][4][6] |

Table 2: Inhibitory Activity against Other Kinases

| Kinase | IC50 |

| c-Abl | 3,000 nM[4][7] |

| PKC | >33 µM[4][7] |

Mechanism of Action

A-419259 functions as a broad-spectrum inhibitor of Src family kinases.[2] In the context of chronic myeloid leukemia (CML), it has been shown to inhibit the Bcr-Abl signal transduction pathway, which is critical for the proliferation and survival of CML cells.[1][4] By inhibiting SFKs, A-419259 effectively blocks downstream signaling, leading to the induction of apoptosis in CML cell lines like K-562 and Meg-01.[1][2][4]

Experimental Protocols

The characterization of A-419259's selectivity profile involves various in vitro and cell-based assays.

In Vitro Kinase Assay (ELISA-based)

This assay measures the ability of A-419259 to inhibit the activity of purified kinases.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with a Poly(Glu,Tyr) 4:1 substrate solution.[1]

-

Kinase Reaction: Purified kinases (e.g., His-tagged Lck, full-length c-Abl, Lyn, Src) are added to the wells along with ATP and varying concentrations of A-419259.[1]

-

Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

-

Data Analysis: The signal is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.[1]

Cell-Based Proliferation and Apoptosis Assays

These assays determine the effect of A-419259 on cancer cell lines.

Cell Lines Used:

-

Philadelphia chromosome-positive (Ph+): K-562, Meg-01, DAGM[1][4]

-

Philadelphia chromosome-negative (Ph-): TF-1, HEL[4]

Methodology for Proliferation Assay:

-

Cell Seeding: Cells are seeded in 96-well plates and cultured in appropriate media (e.g., RPMI 1640 with 10% FCS).[1]

-

Compound Treatment: Cells are treated with various concentrations of A-419259.

-

Incubation: Plates are incubated for a specified period.

-

Viability Assessment: Cell viability is measured using a fluorescent or colorimetric assay (e.g., resazurin-based).

-

Data Analysis: IC50 values for proliferation inhibition are determined.

Results:

-

A-419259 inhibits the proliferation of K-562 and Meg-01 cells with IC50 values of 0.1-0.3 µM and 0.1 µM, respectively.[4]

-

It strongly inhibits DAGM/Bcr-Abl cell proliferation with an IC50 of 0.1-0.3 µM in the absence of IL-3.[1][2]

-

A-419259 does not inhibit the growth of Ph- TF-1 and HEL cells.[4]

Methodology for Apoptosis Assay:

-

Cell Treatment: Cells (e.g., K-562) are treated with A-419259 in a concentration-dependent manner.[4]

-

Apoptosis Detection: Apoptosis is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells is quantified.

Results:

-

A-419259 induces apoptosis in K-562 cells in a concentration-dependent manner.[4]

Conclusion

A-419259 trihydrochloride is a highly potent and selective inhibitor of Src family kinases. Its ability to effectively block the Bcr-Abl signaling pathway and induce apoptosis in Philadelphia chromosome-positive CML cell lines highlights its therapeutic potential. The detailed selectivity profile and well-characterized mechanism of action make A-419259 a valuable tool for both basic research and drug development in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A-419259 (hydrochloride) | CAS 1435934-25-0 | Cayman Chemical | Biomol.com [biomol.com]

A 419259 Trihydrochloride: An In-Depth Technical Guide on its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

A 419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs). This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell cycle progression, primarily in the context of cancer cells, with a focus on chronic myelogenous leukemia (CML). The document details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key signaling pathways involved.

Introduction

This compound has emerged as a significant tool in cancer research due to its high selectivity and potency against SFKs, including Src, Lck, and Lyn.[1][2] These non-receptor tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Dysregulation of SFK activity is a hallmark of various malignancies, making them attractive targets for therapeutic intervention. A 419259 has been demonstrated to block proliferation and induce apoptosis in CML cell lines.[1][3] A key aspect of its anti-proliferative effect is its ability to induce cell cycle arrest, a critical mechanism for halting the uncontrolled division of cancer cells.[3]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of Src family kinases, thereby inhibiting their catalytic activity. This inhibition disrupts the downstream signaling cascades that are essential for cell cycle progression.

Inhibition of Src Family Kinases

A 419259 is a highly potent inhibitor of several SFKs. The half-maximal inhibitory concentrations (IC50) for key kinases are summarized in the table below.

| Kinase | IC50 (nM) |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

| Hck | 11.26 |

| Data sourced from Cayman Chemical and MedChemExpress.[1][4] |

Impact on Cell Proliferation

The inhibitory effect of A 419259 on SFKs translates to potent anti-proliferative activity in cancer cell lines, particularly those dependent on Bcr-Abl signaling, such as CML cells.

| Cell Line | Condition | IC50 (µM) |

| K-562 (CML) | - | 0.1 - 0.3 |

| Meg-01 (CML) | - | 0.1 |

| DAGM/Bcr-Abl | IL-3 deprivation | 0.1 - 0.3 |

| Data sourced from Cayman Chemical and MedChemExpress.[1][4] |

Impact on Cell Cycle Progression

Signaling Pathways Modulated by this compound

The induction of cell cycle arrest by A 419259 is mediated through the inhibition of critical downstream signaling pathways. The primary pathways affected are the STAT5 and Ras/Raf/MEK/ERK pathways.

STAT5 Signaling Pathway

In CML cells, the Bcr-Abl oncoprotein constitutively activates SFKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and promotes the transcription of genes essential for cell proliferation and survival, including Cyclin D1. A 419259, by inhibiting SFKs, blocks the phosphorylation and activation of STAT5, leading to the downregulation of its target genes and contributing to cell cycle arrest.[3]

Ras/Raf/MEK/ERK Signaling Pathway

SFKs are also known to be upstream activators of the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway plays a central role in transmitting mitogenic signals from the cell surface to the nucleus, ultimately leading to the expression of proteins that drive cell cycle progression, such as c-Myc and Cyclin D1. Inhibition of SFKs by A 419259 can attenuate the activity of the ERK pathway, further contributing to the suppression of cell proliferation.[3]

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not consistently available in the public literature. However, based on the types of assays commonly used to evaluate the effects of kinase inhibitors on cell cycle progression, the following are representative methodologies.

Cell Culture and Treatment

-

Cell Lines: K-562 (human CML cell line) is a commonly used model.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should always be included.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Preparation: Treat cells with this compound for the desired duration.

-

Harvesting: Collect the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs, STAT5, ERK).

-

Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inhibitor of Src family kinases that effectively suppresses the proliferation of cancer cells, particularly in the context of CML. Its mechanism of action involves the disruption of key signaling pathways, including the STAT5 and ERK pathways, which are critical for cell cycle progression. This inhibition leads to cell cycle arrest, providing a key mechanism for its anti-cancer activity. While the induction of cell cycle arrest is a known effect, further research is needed to provide detailed quantitative data on the specific cell cycle phase distribution following treatment with A 419259. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound on cell cycle regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Src inhibitor regulates the cell cycle of human pluripotent stem cells and improves directed differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-419259 Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs).[1][2] It demonstrates significant activity against key SFKs including Src, Lck, Lyn, and Hck, playing a crucial role in regulating cellular processes such as proliferation, survival, and migration.[1][3][4][5] Aberrant SFK activity is a known driver in the progression of various cancers, particularly in Chronic Myelogenous Leukemia (CML).[2][6] A-419259 exerts its effects by blocking the proliferation of cancer cell lines and inducing apoptosis, making it a valuable tool for cancer research and drug development.[2][3] This document provides detailed protocols for the application of A-419259 trihydrochloride in cell culture, focusing on assays for cell viability, apoptosis, and target inhibition.

Mechanism of Action and Signaling Pathway

A-419259 is a pan-inhibitor that exerts a global inhibition of myeloid Src family kinase activity.[2] It is designed to have enhanced selectivity towards the Src family kinases relative to other cytoplasmic tyrosine kinases.[2] In CML, the Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of myeloid progenitors.[2][7] Src family kinases are key downstream effectors in the Bcr-Abl signaling pathway.[6][7] A-419259 inhibits the autophosphorylation and activation of SFKs, thereby blocking downstream signaling cascades that are critical for cancer cell growth and survival.[6]

Src signaling pathway inhibited by A-419259.